molecular formula C9H9ClN6O2 B7982837 4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione

4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione

Cat. No.: B7982837
M. Wt: 268.66 g/mol
InChI Key: IDRMNSCIZWDZAK-UHFFFAOYSA-N
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Description

4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by its unique structure, which includes an imidazoquinoxaline core with amino and carbonyl functional groups. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the imidazoquinoxaline core. Subsequent functionalization with amino groups and hydrochloride salt formation is achieved through further reactions with suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]quinoxalines: These compounds have a similar core structure but differ in the position of the nitrogen atoms.

    Imidazo[1,5-a]quinoxalines: These derivatives also share a similar core but have different substitution patterns.

Uniqueness

4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione is unique due to its specific functional groups and their positions, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research.

Properties

IUPAC Name

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2.ClH/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7;/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRMNSCIZWDZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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